Phenolphthalein glucuronide
Overview
Description
Phenolphthalein Glucuronide, Sodium Salt (PGS) is a substrate for β-glucuronidase and an important reagent in organic synthesis . It has been shown to inhibit the activity of certain enzymes, such as lipases, proteases, and phosphatases, and the growth of some bacteria and fungi .
Synthesis Analysis
Phenolphthalein glucuronide has been synthesized chemically . The synthesis of phenolphthalein glucuronide has been reported in several studies .Molecular Structure Analysis
The molecular formula of Phenolphthalein glucuronide is C26H22O10 . It has a molecular weight of 494.4 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
Phenolphthalein glucuronide has a molecular weight of 494.4 g/mol . It has a topological polar surface area of 163 Ų . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors .Scientific Research Applications
Enzymatic Activity Measurement
Phenolphthalein glucuronide is a key substrate used for measuring the activity of the enzyme beta-glucuronidase. This measurement is critical in understanding various biological and enzymatic processes. A novel radioanalytical technique using radioiodinated phenolphthalein glucuronide has significantly increased the sensitivity of beta-glucuronidase measurements, surpassing traditional spectrophotometric methods (Ünak, Avcıbaşı, & Yıldırım, 2005).
Study of Enzyme Properties
Research on the properties of beta-glucuronidase, using phenolphthalein glucuronide as a substrate, has provided insights into the enzyme's behavior under different conditions. Studies have investigated the impact of factors like sodium chloride concentration and buffer conditions on enzyme activity (Kushinsky, Chen, & Otterness, 1967).
Biomedical Applications
Phenolphthalein glucuronide has been employed in various biomedical studies. For instance, its application in the assay of human blood beta-glucuronidase has provided valuable insights into the enzyme's role in different biological functions and its distribution between plasma and formed elements of the blood (Fishman, Springer, & Brunettei, 1948).
Pharmacokinetics and Metabolism
The metabolism and disposition of phenolphthalein and its glucuronide in various organisms have been studied, providing crucial information on how these compounds are processed in the body. This research is fundamental for understanding the pharmacokinetics and toxicological aspects of phenolphthalein and its derivatives (Griffin, Godfrey, & Burka, 1998).
Transporter Studies
Phenolphthalein glucuronide is also used in studies investigating the transport of glucuronides across cellular membranes, particularly in the endoplasmic reticulum. This research has implications for understanding the biotransformation and detoxification processes in the liver (Csala et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJYOZKDDSONLX-XADSOVDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6820-54-8 (hydrochloride salt) | |
Record name | Phenolphthalein glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenolphthalein glucuronide | |
CAS RN |
15265-26-6 | |
Record name | Phenolphthalein glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENOLPHTHALEIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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